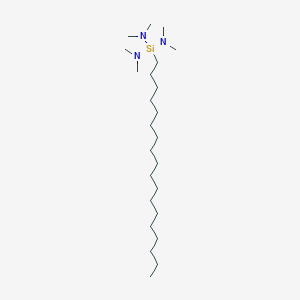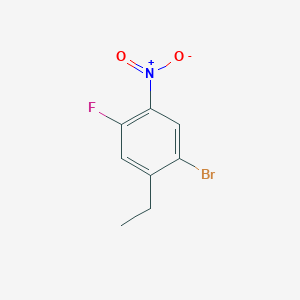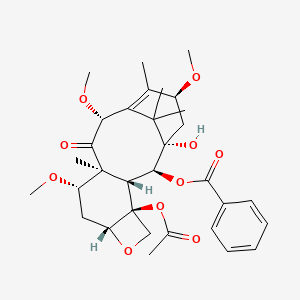![molecular formula C20H21F2N3O6 B13434050 5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid](/img/structure/B13434050.png)
5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with a carboxylic acid, a hydroxy group, and a carbamoyl group linked to a difluorophenyl moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Carboxylic Acid Group: This can be achieved through carboxylation reactions.
Attachment of the Difluorophenyl Group: This step often involves a coupling reaction, such as Suzuki–Miyaura coupling.
Formation of the Carbamoyl Group: This can be introduced through a reaction with an isocyanate derivative.
Hydroxylation: The hydroxy group can be introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, it can be used to study enzyme interactions and receptor binding due to its functional groups.
Medicine
Industry
Used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
Mécanisme D'action
The mechanism of action of 5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain receptors, while the carbamoyl group can participate in hydrogen bonding with active sites of enzymes. The hydroxy and carboxylic acid groups can also contribute to the compound’s overall reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[(2,4-Dichlorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid
- 5-[(2,4-Dibromophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid
Uniqueness
The presence of the difluorophenyl group in 5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid provides unique electronic properties that can enhance its reactivity and binding affinity compared to its dichloro and dibromo analogs.
Propriétés
Formule moléculaire |
C20H21F2N3O6 |
|---|---|
Poids moléculaire |
437.4 g/mol |
Nom IUPAC |
5-[(2,4-difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid |
InChI |
InChI=1S/C20H21F2N3O6/c1-10-4-5-31-15(24-10)9-25-8-13(17(26)18(27)16(25)20(29)30)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,24,27H,4-5,7,9H2,1H3,(H,23,28)(H,29,30) |
Clé InChI |
AEVVFDDYNZEMPU-UHFFFAOYSA-N |
SMILES canonique |
CC1CCOC(N1)CN2C=C(C(=O)C(=C2C(=O)O)O)C(=O)NCC3=C(C=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide](/img/structure/B13434002.png)


![5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone](/img/structure/B13434016.png)






![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13434062.png)
